4-({4-methyl-5-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine
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Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including triazoles and morpholines, often involves multi-step reactions that can include cycloaddition, nucleophilic substitution, and ring-closure reactions. For example, the synthesis of polyheterocyclic compounds through microwave-assisted one-pot processes, which may involve Ugi-Zhu/aza Diels-Alder cycloadditions, has been reported, demonstrating a methodology that could potentially be applied or adapted for the synthesis of the compound (Islas-Jácome et al., 2023).
Molecular Structure Analysis
The determination of molecular structure, including conformational analysis and crystal structure determination, is crucial for understanding the chemical behavior of complex molecules. Studies on similar compounds have utilized X-ray diffraction analysis to elucidate their molecular structures, offering insights into how similar analytical techniques might be employed to analyze the molecular structure of the compound of interest (Yoon et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of compounds containing triazole, morpholine, and piperidine units can vary widely depending on their specific structural context. Reactions may include pyrolysis leading to unusual transformation products, as observed in studies involving triazolines and related heterocycles (Pocar et al., 1998). These reactions underscore the diverse reactivity patterns that might be expected for the compound .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O2/c1-21-16(14-22-10-12-26-13-11-22)19-20-17(21)15-4-8-24(9-5-15)18(25)23-6-2-3-7-23/h15H,2-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXYBCWJNGAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)N3CCCC3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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